molecular formula C11H8Br2N2O2 B8651048 6-(3,5-Dibromo-2-hydroxy-4-methylphenyl)pyridazin-3(2H)-one CAS No. 62902-45-8

6-(3,5-Dibromo-2-hydroxy-4-methylphenyl)pyridazin-3(2H)-one

Cat. No.: B8651048
CAS No.: 62902-45-8
M. Wt: 360.00 g/mol
InChI Key: AEIYVDFPUAZQIZ-UHFFFAOYSA-N
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Description

6-(3,5-Dibromo-2-hydroxy-4-methylphenyl)pyridazin-3(2H)-one is a synthetic organic compound that belongs to the class of pyridazinone derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(3,5-Dibromo-2-hydroxy-4-methylphenyl)pyridazin-3(2H)-one typically involves multi-step organic reactions. A common synthetic route might include:

    Bromination: Introduction of bromine atoms to the cyclohexadienone ring.

    Cyclization: Formation of the pyridazinone ring through cyclization reactions.

    Oxidation/Reduction: Adjusting the oxidation state of the compound to achieve the desired functional groups.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions to form various oxidized derivatives.

    Reduction: Reduction reactions can be used to modify the functional groups, potentially leading to different biological activities.

    Substitution: Halogen atoms (bromine) can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Amines, thiols, and other nucleophilic reagents.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield ketones or carboxylic acids, while substitution reactions could introduce various functional groups.

Scientific Research Applications

Chemistry

    Synthesis of Derivatives:

Biology

    Biological Activity: Pyridazinone derivatives are known for their biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

Medicine

    Drug Development: The compound and its derivatives could be explored for their potential as therapeutic agents in the treatment of various diseases.

Industry

    Material Science:

Mechanism of Action

The mechanism of action of 6-(3,5-Dibromo-2-hydroxy-4-methylphenyl)pyridazin-3(2H)-one would depend on its specific biological target. Generally, pyridazinone derivatives exert their effects by interacting with specific enzymes or receptors, modulating their activity and leading to the desired therapeutic outcomes.

Comparison with Similar Compounds

Similar Compounds

    Pyridazinone Derivatives: Compounds with similar structures and functional groups.

    Cyclohexadienone Derivatives: Compounds with similar cyclohexadienone rings.

Uniqueness

The uniqueness of 6-(3,5-Dibromo-2-hydroxy-4-methylphenyl)pyridazin-3(2H)-one lies in its specific substitution pattern and the presence of bromine atoms, which can significantly influence its chemical and biological properties.

Properties

CAS No.

62902-45-8

Molecular Formula

C11H8Br2N2O2

Molecular Weight

360.00 g/mol

IUPAC Name

3-(3,5-dibromo-2-hydroxy-4-methylphenyl)-1H-pyridazin-6-one

InChI

InChI=1S/C11H8Br2N2O2/c1-5-7(12)4-6(11(17)10(5)13)8-2-3-9(16)15-14-8/h2-4,17H,1H3,(H,15,16)

InChI Key

AEIYVDFPUAZQIZ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C(=C1Br)O)C2=NNC(=O)C=C2)Br

Origin of Product

United States

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